molecular formula C17H21NO3 B2644698 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 859128-86-2

6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2644698
CAS No.: 859128-86-2
M. Wt: 287.359
InChI Key: RQUGNXHNRZZRAX-UHFFFAOYSA-N
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Description

6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also features a hydroxy group at the 6th position, a methyl group at the 7th position, and a 2-methylpiperidin-1-ylmethyl group at the 4th position.

Preparation Methods

The synthesis of 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves several steps. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the hydroxy, methyl, and piperidinylmethyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents, such as dimethylformamide. Industrial production methods may involve the use of more scalable and cost-effective processes, such as catalytic hydrogenation and continuous flow synthesis .

Chemical Reactions Analysis

6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, such as antioxidant and anticancer properties. In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities. In industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy group at the 6th position and the piperidinylmethyl group at the 4th position play crucial roles in its biological activity. The compound may exert its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation .

Properties

IUPAC Name

6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11-7-16-14(9-15(11)19)13(8-17(20)21-16)10-18-6-4-3-5-12(18)2/h7-9,12,19H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUGNXHNRZZRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=O)OC3=C2C=C(C(=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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